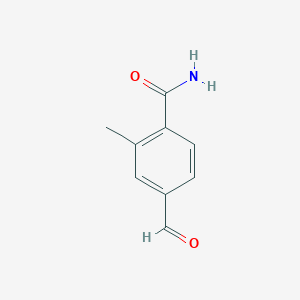

4-Formyl-2-methyl benzoic acid amide

Description

Classification and Structural Significance within Substituted Benzamides and Aromatic Aldehydes

From a classification standpoint, 4-Formyl-2-methylbenzoic acid amide belongs to two principal categories of organic compounds.

Substituted Benzamides : The core of the molecule is a benzamide (B126) structure. Benzamides are amide derivatives of benzoic acid and represent a significant class of compounds in medicinal chemistry and organic synthesis. wikipedia.orgresearchgate.net The amide bond is known for its high stability, attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character. chemistrysteps.com This stability makes the benzamide scaffold a reliable structural motif in the design of complex molecules, including numerous pharmaceutical agents. nih.govcarewellpharma.in The substituents on the aromatic ring—an electron-donating methyl group and an electron-withdrawing formyl group—are expected to modulate the electronic environment of the ring and the reactivity of the amide group. quora.comnih.gov

Aromatic Aldehydes : The presence of a formyl group directly attached to the benzene (B151609) ring places the compound in the category of aromatic aldehydes. The aldehyde functional group is characterized by a carbonyl center bonded to a hydrogen and a carbon atom. Aldehydes are generally more reactive in nucleophilic addition reactions than other carbonyl compounds like ketones and amides. quora.comncert.nic.in This reactivity makes the formyl group a versatile synthetic handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines through condensation with amines. nih.govacs.org

The combination of these two functional groups on a single aromatic scaffold makes 4-Formyl-2-methylbenzoic acid amide a bifunctional molecule. Such molecules are of significant interest because their distinct functional groups can undergo selective reactions under different conditions, enabling complex, multi-step syntheses. researchgate.net

Historical Overview of Research on Analogous Benzamide Derivatives and Aromatic Aldehyde Precursors

The scientific foundation for understanding 4-Formyl-2-methylbenzoic acid amide is built upon decades of research into its parent structural classes.

Benzamide, the simplest amide derivative of benzoic acid, has been known since the 19th century and its chemistry is well-established. wikipedia.org Throughout the 20th century, research into substituted benzamides intensified, leading to the discovery of a multitude of biologically active compounds. These derivatives have found applications as antipsychotics, antiemetics, and analgesics, cementing the benzamide scaffold as a "privileged structure" in drug discovery. wikipedia.orgnih.gov

Similarly, aromatic aldehydes have a rich history in organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, was isolated in the early 19th century and became a cornerstone for understanding carbonyl reactivity. The development of reactions such as the Wittig, Grignard, and condensation reactions heavily relied on the use of aromatic aldehydes as key substrates. Their utility extends beyond the laboratory, as they are integral components of fragrances, flavorings, and industrial chemical synthesis.

Scope and Objectives of the Comprehensive Research Outline

A comprehensive research program focused on 4-Formyl-2-methylbenzoic acid amide would logically pursue several key objectives. The primary goal would be to fully characterize the compound's chemical behavior and unlock its synthetic potential. Specific objectives would include:

Development of Synthetic Routes : To establish efficient and scalable methods for the synthesis of 4-Formyl-2-methylbenzoic acid amide from readily available starting materials.

Exploration of Reactivity : To systematically investigate the selective reactivity of the aldehyde and amide functional groups under a variety of reaction conditions to establish a toolbox for its use as a synthetic intermediate.

Derivative Synthesis and Application : To synthesize libraries of derivatives by modifying both the aldehyde and amide functionalities and to screen these new compounds for potential biological activity or unique material properties.

Full Spectroscopic and Structural Characterization : To obtain and analyze comprehensive analytical data, including NMR, IR, and mass spectrometry, to create a definitive reference for the compound and its derivatives.

Data Tables

Table 1: Predicted Physicochemical Properties of 4-Formyl-2-methylbenzoic Acid Amide

Note: The following data are estimated based on the compound's structure and known properties of analogous compounds, as direct experimental data is not widely available.

| Property | Predicted Value |

| Molecular Formula | C₉H₉NO₂ |

| Molar Mass | 163.17 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Estimated > 130 °C (by analogy to benzamide) |

| Boiling Point | > 290 °C (by analogy to benzamide) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF |

| pKa | Amide N-H proton expected to be weakly acidic (~17) |

Table 2: Expected Spectroscopic Data for 4-Formyl-2-methylbenzoic Acid Amide

Note: These are characteristic spectral regions for the key functional groups present in the molecule.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |

| Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm (multiplets) | |

| Amide Protons (-NH₂) | δ 5.0 - 8.0 ppm (two broad singlets) | |

| Methyl Protons (-CH₃) | δ 2.0 - 2.5 ppm (singlet) | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 190 - 200 ppm |

| Amide Carbonyl (C=O) | δ 165 - 175 ppm | |

| Aromatic Carbons (Ar-C) | δ 120 - 150 ppm | |

| Methyl Carbon (-CH₃) | δ 15 - 25 ppm | |

| IR Spectroscopy | N-H Stretch (Amide) | 3100 - 3500 cm⁻¹ (two bands) |

| C-H Stretch (Aldehyde) | 2700 - 2900 cm⁻¹ (two weak bands) | |

| C=O Stretch (Aldehyde) | 1680 - 1710 cm⁻¹ | |

| C=O Stretch (Amide I Band) | 1630 - 1680 cm⁻¹ |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-formyl-2-methylbenzamide |

InChI |

InChI=1S/C9H9NO2/c1-6-4-7(5-11)2-3-8(6)9(10)12/h2-5H,1H3,(H2,10,12) |

InChI Key |

MFNQSGQFKHXGHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formyl 2 Methylbenzoic Acid Amide

Conventional Strategies for Aromatic Amide Synthesis Applied to 4-Formyl-2-methylbenzoic Acid Amide

Conventional methods for synthesizing aromatic amides, including 4-Formyl-2-methylbenzoic acid amide, typically rely on robust and well-understood chemical transformations. These strategies often involve the activation of a carboxylic acid or the interconversion of other functional groups.

Amidation of 4-Formyl-2-methylbenzoic Acid or its Derivatives

The most direct conventional route to 4-Formyl-2-methylbenzoic acid amide is the amidation of the corresponding carboxylic acid, 4-Formyl-2-methylbenzoic acid. Due to the formation of a stable ammonium (B1175870) salt between the acid and amine, direct reaction requires high temperatures to drive off water and is often inefficient. rsc.org Therefore, the carboxylic acid is typically converted into a more reactive derivative, most commonly an acyl chloride.

This two-step process involves:

Activation of the Carboxylic Acid : 4-Formyl-2-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-formyl-2-methylbenzoyl chloride. rsc.orgnih.gov This intermediate is not usually isolated due to its reactivity.

Amination : The resulting acyl chloride is then treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the final amide product, 4-Formyl-2-methylbenzoic acid amide. A similar synthesis has been documented for the closely related compound, 4-acetyl-2-methylbenzoic acid amide, which is formed by reacting 4-acetyl-2-methylbenzoyl chloride with concentrated aqueous ammonia. googleapis.com

Alternatively, stoichiometric coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine without isolating an acyl chloride intermediate. ucl.ac.uknih.gov These reagents activate the carboxylic acid in situ. While effective, these methods generate stoichiometric amounts of byproducts, which can present challenges for purification and create significant waste. ucl.ac.uknih.govsciepub.com

Table 1: Common Activating Agents for Amide Synthesis

| Activating Agent | Abbreviation | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Used to form acyl chlorides. ucl.ac.uk |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Common in peptide synthesis; byproducts are easily removed. ucl.ac.uksciepub.com |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Byproduct is a precipitate, allowing for easy removal by filtration. ucl.ac.uksciepub.com |

| Propylphosphonic Anhydride | T3P | Phosphate (B84403) salts | Known for high yields and clean reactions. ucl.ac.uk |

| 1,1'-Carbonyldiimidazole | CDI | CO₂, Imidazole | Forms a reactive acyl-imidazole intermediate. ucl.ac.ukresearchgate.net |

Functional Group Interconversion Approaches Utilizing Precursors to 4-Formyl-2-methylbenzoic Acid Amide

Functional group interconversion (FGI) represents an alternative synthetic pathway where a precursor molecule already containing the basic carbon skeleton is chemically modified to introduce the required amide and formyl functionalities. youtube.comscribd.com This approach can be advantageous if the precursor is more readily available than 4-formyl-2-methylbenzoic acid itself.

Plausible FGI routes to 4-Formyl-2-methylbenzoic acid amide could include:

Oxidation of a Precursor : A molecule such as 4-(aminomethyl)-3-methylbenzaldehyde could theoretically be oxidized to form the target amide, though this would require selective oxidation of the aminomethyl group in the presence of the aldehyde, which is challenging. A more viable route might involve the selective oxidation of the methyl group of 4-carbamoyl-2,3-dimethylbenzene to an aldehyde.

Reduction of a Nitrile : The partial hydrolysis of a dinitrile precursor, such as 2-methylterephthalonitrile, could yield the cyano-amide, followed by selective reduction of the cyano group to a formyl group. A more direct approach would be the reduction of a nitrile-ester followed by amidation of the ester.

Dehydration of an Amide Precursor : While typically used to form nitriles from primary amides, this term is sometimes used more broadly. A relevant FGI could be the dehydration of an oxime, formed from a suitable aldehyde precursor, to a nitrile, which is then converted to the target amide. vanderbilt.edu

Modern Catalytic Approaches in the Synthesis of 4-Formyl-2-methylbenzoic Acid Amide

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions compared to conventional strategies. These approaches are broadly applicable to aromatic amides and could be employed for the synthesis of 4-Formyl-2-methylbenzoic acid amide.

Transition Metal-Catalyzed Amidation Reactions

Transition metal catalysts have become powerful tools for forming C-N bonds, a key step in amide synthesis. utexas.eduibs.re.kr These methods can often facilitate the direct coupling of carboxylic acids and amines or utilize alternative starting materials like aryl halides.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples aryl halides with amines. ibs.re.kr A potential route could involve the palladium-catalyzed carbonylation of a dihalotoluene derivative, followed by amination.

Copper, Iron, and Ruthenium Catalysis : Catalysts based on more abundant and less expensive metals like copper and iron are gaining prominence. utexas.edu These can be used in various C-H activation and amination reactions. For instance, copper-catalyzed transamidation of primary amides has been shown to proceed under mild conditions. researchgate.net

Titanium-Based Catalysts : Titanium tetrafluoride (TiF₄) and titanium tetrachloride (TiCl₄) have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgnih.gov TiF₄, in particular, promotes the reaction in refluxing toluene (B28343) with good to excellent yields for a range of aromatic and aliphatic acids. rsc.org

Table 2: Selected Transition Metal Catalysts for Amidation

| Metal Catalyst | Reaction Type | Typical Substrates | Reference |

|---|---|---|---|

| Palladium (Pd) Complexes | Cross-coupling, Carbonylative Amination | Aryl halides, Amines, CO | utexas.eduibs.re.kr |

| Copper (Cu) Complexes | Transamidation, Carboamination | Primary amides, Olefins | utexas.eduresearchgate.net |

| Titanium Tetrafluoride (TiF₄) | Direct Amidation | Carboxylic acids, Amines | rsc.org |

| Ruthenium (Ru) Complexes | Ortho-amidation (C-H activation) | Benzoic acids, Sulfonyl azides | researchgate.net |

| Iron (Fe) Complexes | Aminoboration | Alkenes, Amines | utexas.edu |

Organocatalytic and Biocatalytic Pathways to 4-Formyl-2-methylbenzoic Acid Amide

Moving away from metal-based systems, organocatalysis and biocatalysis offer environmentally benign alternatives for amide synthesis.

Organocatalysis : Boron-based catalysts, such as boric acid and various arylboronic acids, are effective for the direct amidation of carboxylic acids. sciepub.com These catalysts are proposed to react with the carboxylic acid to form a mixed anhydride, which acts as the active acylating agent. sciepub.com The reaction is typically carried out under reflux with removal of water. (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been identified as a particularly active catalyst that can function even at room temperature. acs.orgorganic-chemistry.org

Biocatalysis : Enzymes offer high selectivity and operate under mild, aqueous conditions, making them ideal for green chemistry. rsc.org Lipases, such as Candida antarctica lipase B (CALB), can catalyze direct amidation reactions in anhydrous organic media. nih.gov Another promising class of enzymes are the Carboxylic Acid Reductases (CARs), which can be engineered for selective amide bond formation. chemrxiv.orgnih.gov These enzymatic methods avoid the need for harsh reagents and can often be performed in water or green solvents. nih.govacs.org

Sustainable and Green Chemistry Routes for 4-Formyl-2-methylbenzoic Acid Amide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of 4-Formyl-2-methylbenzoic acid amide, this involves developing routes with high atom economy, using safer solvents, and minimizing energy consumption.

Key green approaches applicable to this synthesis include:

Direct Catalytic Amidation : As discussed, the direct coupling of 4-formyl-2-methylbenzoic acid and ammonia using a catalyst (metal-, organo-, or bio-catalyst) is the most atom-economical route, producing only water as a byproduct. ucl.ac.uk

Use of Greener Solvents : Replacing hazardous solvents like dichloromethane or toluene with more benign alternatives is a core principle of green chemistry. Biocatalytic reactions often use water, while other methods have been developed in greener solvents like cyclopentyl methyl ether or 2-methyl-tetrahydrofuran. nih.govchemistryviews.org

Biocatalysis and Renewable Feedstocks : Enzymatic routes are inherently green due to their mild operating conditions and biodegradability. rsc.orgnih.gov Furthermore, there is growing research into synthesizing valuable aromatic compounds, including amides, from renewable biomass sources like lignin, which could provide a sustainable pathway to precursors for 4-Formyl-2-methylbenzoic acid amide. nih.govresearchgate.net

Electrosynthesis : Electrochemical methods are emerging as a sustainable tool for amide synthesis, using electricity to drive reactions and potentially reducing the need for chemical reagents. rsc.org

By integrating these modern catalytic and sustainable approaches, the synthesis of 4-Formyl-2-methylbenzoic acid amide can be achieved more efficiently and with a significantly lower environmental impact than through purely conventional methods.

Solvent-Free and Aqueous Medium Syntheses

In a move towards greener chemistry, solvent-free and aqueous-based syntheses are increasingly favored. Solvent-free approaches for amide synthesis often involve the direct reaction of a carboxylic acid and an amine, sometimes with the aid of a catalyst and heat. For the synthesis of 4-Formyl-2-methylbenzoic acid amide, this could involve heating 4-formyl-2-methylbenzoic acid with a source of ammonia, such as urea, in the presence of a catalyst like boric acid. This method is advantageous as it eliminates the need for potentially hazardous organic solvents, simplifies product isolation, and reduces waste. semanticscholar.orgresearchgate.net

Aqueous synthesis represents another sustainable alternative. While the direct reaction of a carboxylic acid and an amine in water is challenging due to the formation of ammonium carboxylate salts, specialized surfactants or catalysts can facilitate the reaction. acs.orgnsf.gov For instance, the use of a surfactant like TPGS-750-M in water can enable the efficient coupling of an activated form of 4-formyl-2-methylbenzoic acid (like its acid chloride) with an amine. acs.org

Table 1: Comparison of Solvent-Free and Aqueous Amide Synthesis Conditions

| Method | Reactants | Catalyst/Additive | Conditions | Advantages |

| Solvent-Free | Carboxylic Acid, Urea | Boric Acid | Trituration, Heat | No organic solvent, reduced waste, simple workup semanticscholar.orgresearchgate.net |

| Aqueous Medium | Acid Chloride, Amine | Surfactant (e.g., TPGS-750-M) | Water, Room Temperature | Avoids hazardous organic solvents, mild conditions acs.org |

Microwave-Assisted and Photochemical Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The synthesis of 4-Formyl-2-methylbenzoic acid amide could be significantly expedited by employing microwave irradiation. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgresearchgate.net A solvent-free microwave-assisted approach could involve irradiating a mixture of 4-formyl-2-methylbenzoic acid, an ammonium salt, and a coupling agent. asianpubs.org

Photochemical methods offer another avenue for amide synthesis, often proceeding under mild conditions. nih.govresearchgate.net Visible-light-mediated photoredox catalysis, for instance, can be used to generate reactive intermediates from carboxylic acids or their derivatives, which can then react with an amine source to form the amide. nih.gov This approach could provide a highly selective and energy-efficient route to 4-Formyl-2-methylbenzoic acid amide.

Table 2: Overview of Microwave-Assisted and Photochemical Amide Synthesis

| Methodology | Key Features | Potential Application for 4-Formyl-2-methylbenzoic Acid Amide |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. rasayanjournal.co.in | Direct reaction of 4-formyl-2-methylbenzoic acid with an ammonia source under microwave irradiation. asianpubs.org |

| Photochemical | Mild reaction conditions, high selectivity, use of light as an energy source. nih.govresearchgate.net | Visible-light photoredox-catalyzed coupling of a 4-formyl-2-methylbenzoic acid derivative with an amine. nih.gov |

Atom-Economic Transformations and Waste Minimization

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. nih.gov Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which generate significant amounts of waste. researchgate.net More atom-economic approaches focus on catalytic methods where the activating agent is used in smaller quantities and can be recycled.

For the synthesis of 4-Formyl-2-methylbenzoic acid amide, an atom-economic approach would be the direct catalytic amidation of 4-formyl-2-methylbenzoic acid with ammonia. This reaction, in principle, produces only water as a byproduct. acs.org Catalysts based on boron acs.org or transition metals like iron rsc.org and ruthenium nih.govnih.gov have been developed for such direct amidations.

Waste minimization is closely linked to atom economy and can be achieved by employing catalytic methods, using recyclable catalysts, and minimizing the use of solvents and purification steps. rsc.orgrsc.org A continuous flow process for the synthesis of 4-Formyl-2-methylbenzoic acid amide could also contribute to waste reduction by allowing for the recycling of unreacted starting materials and the catalyst. rsc.org

Mechanistic Investigations of Key Synthetic Steps in the Formation of 4-Formyl-2-methylbenzoic Acid Amide

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis.

Reaction Pathway Elucidation

The formation of 4-Formyl-2-methylbenzoic acid amide from the corresponding carboxylic acid and amine generally proceeds via the activation of the carboxylic acid. In the absence of a coupling agent, direct thermal condensation is possible but requires high temperatures to overcome the kinetic and thermodynamic barriers. acs.org

When coupling agents like carbodiimides (e.g., DCC, EDC) are used, the carboxylic acid is converted into a more reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. chemistrysteps.com

In acid-catalyzed hydrolysis of amides, which is the reverse reaction, the amide carbonyl is protonated, increasing its electrophilicity for nucleophilic attack by water. libretexts.org A similar principle applies to the acid-catalyzed formation, where protonation of the carboxylic acid can facilitate the reaction.

Theoretical studies on similar systems have shown that the reaction can proceed through various pathways, including direct elimination or salt-assisted elimination, with the most favorable mechanism often involving intermolecular nucleophilic addition to an activated intermediate. acs.org

Kinetic Studies of Formation Reactions

Kinetic studies of amidation reactions provide valuable information about the reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. acs.orgnih.govacs.org For the synthesis of 4-Formyl-2-methylbenzoic acid amide, kinetic analysis would help in determining the rate-determining step and optimizing the reaction conditions for maximum yield and efficiency.

In many amidation reactions, the reaction rate is dependent on the concentration of both the carboxylic acid and the amine. nih.gov The presence of a catalyst can significantly increase the reaction rate. The study of reaction kinetics is often carried out by monitoring the disappearance of reactants or the appearance of the product over time using techniques like chromatography or spectroscopy. acs.org For reversible amidation reactions, kinetic studies also provide information about the equilibrium constant. nih.gov

Considerations for Process Development and Scale-Up of 4-Formyl-2-methylbenzoic Acid Amide Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.netacs.org

For the production of 4-Formyl-2-methylbenzoic acid amide, the choice of synthetic route will have a significant impact on the process development. A route that avoids hazardous reagents and solvents, minimizes waste, and uses readily available and inexpensive starting materials would be preferred. researchgate.net

Key considerations for scale-up include:

Reagent Selection: The cost, availability, and safety of all reagents, including catalysts and solvents, are critical. researchgate.net

Reaction Conditions: Optimization of temperature, pressure, reaction time, and mixing is necessary to ensure consistent product quality and yield on a larger scale.

Heat Transfer: Amidation reactions can be exothermic, and efficient heat removal is crucial to control the reaction and prevent side reactions or thermal runaway.

Product Isolation and Purification: The method of product isolation (e.g., crystallization, filtration) must be scalable and efficient. The need for chromatographic purification should be minimized as it is often not practical for large-scale production. acs.org

Waste Management: A plan for the treatment and disposal of all waste streams must be in place, adhering to environmental regulations. rsc.org

Process Safety: A thorough hazard analysis of the entire process is essential to identify and mitigate any potential safety risks.

Implementing a continuous flow process could offer advantages for the large-scale production of 4-Formyl-2-methylbenzoic acid amide, including better control over reaction parameters, improved safety, and potentially higher throughput. rsc.org

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Formyl 2 Methylbenzoic Acid Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-Formyl-2-methylbenzoic acid amide can be achieved.

The ¹H NMR spectrum of 4-Formyl-2-methylbenzoic acid amide is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene (B151609) ring.

The formyl proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm , due to the strong deshielding effect of the carbonyl group. The protons of the amide group (-CONH₂) would likely present as two broad singlets, often in the range of δ 7.5 to 8.5 ppm , although their chemical shift can be highly dependent on the solvent and concentration.

The aromatic protons on the benzene ring will show a characteristic splitting pattern. The proton at position 3 (adjacent to the methyl and amide groups) is expected to be a doublet, while the protons at positions 5 and 6 will likely appear as a doublet and a doublet of doublets, respectively, in the range of δ 7.5 to 8.0 ppm . The methyl protons (-CH₃) attached to the aromatic ring would give rise to a sharp singlet further upfield, anticipated around δ 2.5 ppm .

Interactive Data Table: Predicted ¹H NMR Data for 4-Formyl-2-methylbenzoic Acid Amide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.8 - 10.1 | Singlet |

| -CONH₂ | 7.5 - 8.5 | Broad Singlet (2H) |

| Aromatic-H | 7.5 - 8.0 | Multiplet |

| -CH₃ | ~2.5 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Formyl-2-methylbenzoic acid amide will produce a distinct signal.

The carbonyl carbon of the formyl group (-CHO) is expected to be the most downfield signal, typically in the range of δ 190-195 ppm . The carbonyl carbon of the amide group (-CONH₂) will also be significantly downfield, but generally less so than the aldehyde, appearing around δ 165-170 ppm .

The aromatic carbons will resonate in the region of δ 120-145 ppm . The specific shifts will depend on the substitution pattern. The carbon bearing the formyl group (C4) and the carbon bearing the amide group (C1) will be deshielded, while the carbon with the methyl group (C2) will also be influenced. The remaining aromatic carbons (C3, C5, C6) will have shifts determined by their relative positions to the substituents. The methyl carbon (-CH₃) will appear at the highest field, typically around δ 20-25 ppm .

Interactive Data Table: Predicted ¹³C NMR Data for 4-Formyl-2-methylbenzoic Acid Amide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 - 195 |

| -CONH₂ | 165 - 170 |

| Aromatic-C (substituted) | 130 - 145 |

| Aromatic-C (unsubstituted) | 120 - 130 |

| -CH₃ | 20 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the proton-bearing aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could be used to confirm the relative positions of the substituents on the aromatic ring, for instance, by observing a NOE between the methyl protons and the aromatic proton at position 3.

Vibrational Spectroscopy for Probing Functional Group Presence and Environment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of 4-Formyl-2-methylbenzoic acid amide would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹ . The C-H stretching of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ , respectively.

A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde would be prominent around 1700-1680 cm⁻¹ . The C=O stretching of the amide (Amide I band) is also expected to be a strong band, typically appearing around 1680-1650 cm⁻¹ . The N-H bending vibration (Amide II band) would be found near 1640-1600 cm⁻¹ . Aromatic C=C stretching vibrations will show multiple bands in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for 4-Formyl-2-methylbenzoic Acid Amide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1640 - 1600 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. The C=O stretching of both the aldehyde and amide would also be observable, though often weaker than in the IR spectrum. The symmetric stretching of the C-H bonds in the methyl group and the aromatic ring would also give rise to characteristic Raman signals. A key advantage of Raman spectroscopy would be its sensitivity to the non-polar bonds of the benzene ring, providing clear signals for the ring breathing modes.

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental results for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, or X-ray Crystallography for the compound "4-Formyl-2-methylbenzoic acid amide" are publicly available.

The structural elucidation and characterization of a chemical compound rely on the availability of such detailed spectroscopic information. Without access to peer-reviewed articles or database entries containing this data, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline.

Information on related but distinct compounds, such as isomers or analogues, was found. However, in adherence to the strict instructions to focus solely on "4-Formyl-2-methylbenzoic acid amide," this information cannot be used to construct the requested article.

Therefore, the generation of a detailed article on the spectroscopic characterization of 4-Formyl-2-methylbenzoic acid amide is not feasible at this time due to the absence of the necessary scientific data.

Reactivity and Derivatization of 4 Formyl 2 Methylbenzoic Acid Amide

Transformations Involving the Formyl Group

The formyl group, being an aldehyde, is a site of high reactivity, particularly for nucleophilic addition and oxidation-reduction reactions. quora.comnumberanalytics.com Its electrophilic carbonyl carbon readily reacts with a wide array of nucleophiles, and the entire group can be converted to other functional states such as alcohols, alkanes, or carboxylic acids.

Reduction Reactions to Alcohols and Alkanes

The formyl group of 4-Formyl-2-methylbenzoic acid amide can be selectively reduced to either a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group.

The partial reduction to an alcohol is typically achieved using mild reducing agents. This transformation yields (4-(hydroxymethyl)-2-methylphenyl)methanamide.

Complete reduction of the formyl group to an alkane (methyl group) requires more rigorous conditions. This process converts the starting material into 2,4-dimethylbenzamide.

Table 1: Reduction Reactions of the Formyl Group

| Reaction Type | Reagent Examples | Product |

|---|---|---|

| Partial Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (4-(Hydroxymethyl)-2-methylphenyl)methanamide |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid. This reaction converts 4-Formyl-2-methylbenzoic acid amide into 4-carbamoyl-3-methylbenzoic acid. This transformation is useful for creating dicarboxylic acid derivatives where one carboxyl group is masked as an amide.

Table 2: Oxidation Reaction of the Formyl Group

| Reagent Examples | Product |

|---|

Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)

The electrophilic nature of the formyl group's carbonyl carbon makes it an excellent substrate for condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.orgnih.govsigmaaldrich.com This reaction is a reliable method for forming new carbon-carbon double bonds. researchgate.netnih.gov

Aldol Condensation: While less common for aromatic aldehydes without an alpha-hydrogen, they can react with enolates from other carbonyl compounds (like ketones or esters) in a crossed-aldol or Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds.

Schiff Base Formation: The reaction of the formyl group with primary amines leads to the formation of an imine, also known as a Schiff base. researchgate.netjocpr.comnih.gov This reaction is typically reversible and may require the removal of water to drive it to completion. researchgate.net The resulting C=N double bond is a key linkage in many biologically active molecules. biointerfaceresearch.com

Table 3: Condensation Reactions of the Formyl Group

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel | Active methylene compound (e.g., Malonic acid, Diethyl malonate) | Weak base (e.g., Piperidine, Pyridine) | α,β-unsaturated compound |

| Aldol (Claisen-Schmidt) | Enolizable ketone or ester | Acid or Base | α,β-unsaturated ketone/ester |

Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons Reactions)

Olefination reactions provide a powerful means of converting the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene).

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to transform the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome (E or Z isomer) of the alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgresearchgate.net The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. A significant advantage of the HWE reaction is that it typically yields the (E)-alkene with high selectivity, and the phosphate (B84403) byproduct is water-soluble, simplifying purification.

Table 4: Olefination Reactions of the Formyl Group

| Reaction Name | Reagent | General Product Structure |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Reactions of the Amide Moiety

The primary amide group is generally less reactive than the formyl group. It can participate in reactions such as hydrolysis, though this often requires more forceful conditions than reactions involving the aldehyde.

Hydrolysis Reactions

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction converts the amide group back into a carboxylic acid, yielding 4-formyl-2-methylbenzoic acid. This process is essentially the reverse of amide formation.

Table 5: Hydrolysis of the Amide Moiety

| Conditions | Products |

|---|---|

| Acidic (e.g., H₂O, H⁺, heat) | 4-formyl-2-methylbenzoic acid + Ammonium (B1175870) ion (NH₄⁺) |

N-Alkylation and N-Acylation Reactions

The primary amide functionality of 4-Formyl-2-methylbenzoic acid amide contains nucleophilic nitrogen with two hydrogen atoms that can be substituted through alkylation or acylation reactions. These transformations are fundamental in modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the amide nitrogen. Typically, this is achieved by treating the amide with an alkyl halide in the presence of a base. The base deprotonates the amide, increasing its nucleophilicity to facilitate the substitution reaction. A variety of alkylating agents and reaction conditions can be employed to yield N-substituted derivatives. nih.govgoogle.com Another approach involves the direct N-alkylation of amides using alcohols, catalyzed by transition metals like ruthenium, which proceeds with high atom economy. nih.gov

N-Acylation: The introduction of an acyl group to the amide nitrogen forms an N-acylamide, also known as a diacylamine. This transformation is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. wikipedia.orgsemanticscholar.org N-acylbenzotriazoles have also been shown to be effective, neutral coupling reagents for the N-acylation of sulfonamides, a methodology that can be extended to other amides. semanticscholar.orgresearchgate.net

The table below illustrates potential N-alkylation and N-acylation reactions.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

| N-Methylation | Methyl iodide (CH₃I) | Base (e.g., NaH) in THF | N-Methyl-4-formyl-2-methylbenzoic acid amide |

| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | Base (e.g., K₂CO₃) in DMF | N-Ethyl-4-formyl-2-methylbenzoic acid amide |

| N-Benzylation | Benzyl chloride (BnCl) | Base (e.g., NaH) in THF | N-Benzyl-4-formyl-2-methylbenzoic acid amide |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine or Et₃N | N-Acetyl-4-formyl-2-methylbenzoic acid amide |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine or Et₃N | N-Benzoyl-4-formyl-2-methylbenzoic acid amide |

Dehydration to Nitrile Derivatives

The primary amide group of 4-Formyl-2-methylbenzoic acid amide can be dehydrated to form the corresponding nitrile, 4-formyl-2-methylbenzonitrile. This conversion is a fundamental transformation in organic synthesis, as nitriles are valuable precursors to other functional groups like carboxylic acids, amines, and ketones. nih.govorgoreview.com

The dehydration reaction is typically accomplished using a variety of strong dehydrating agents. orgoreview.comrsc.org Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More recent methods have employed other systems, such as phosphorus(III) reagents like PCl₃ or triphenylphosphite, which proceed under mild conditions with broad substrate scope. nih.gov The reaction can also be carried out in the presence of a carboxylic acid, which can facilitate the dehydration process. google.comgoogleapis.com

| Dehydrating Agent | Typical Conditions | Reference |

| Phosphorus pentoxide (P₂O₅) | Heating | orgoreview.com |

| Phosphorus oxychloride (POCl₃) | Heating, often with a base | orgoreview.com |

| Thionyl chloride (SOCl₂) | Heating | orgoreview.com |

| Phosphorus trichloride (B1173362) (PCl₃) | Diethylamine, CHCl₃, 0 °C to reflux | nih.gov |

| Triphenylphosphite (P(OPh)₃) | DBU, microwave irradiation | nih.gov |

Reactivity of the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of 4-Formyl-2-methylbenzoic acid amide creates a nuanced reactivity profile for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the electronic properties of the substituents already present on the ring.

In 4-Formyl-2-methylbenzoic acid amide, the ring is substituted with:

A methyl group (-CH₃) at C2: An activating, ortho-, para-directing group.

A carboxamide group (-CONH₂) at C1: A deactivating, meta-directing group.

A formyl group (-CHO) at C4: A deactivating, meta-directing group.

The directing effects of these groups are summarized below:

-CH₃ group directs incoming electrophiles to positions C3 and C6.

-CONH₂ group directs to positions C3 and C5.

-CHO group directs to positions C3 and C5.

Considering the combined influence, the C3 and C5 positions are the most likely sites for electrophilic attack. The C3 position is strongly favored as it is ortho to the activating methyl group and meta to both deactivating groups. The C5 position is meta to the formyl and amide groups but is not activated by the methyl group. The C6 position, while para to the activating methyl group, is also ortho to the deactivating amide group, which may lead to steric hindrance and electronic deactivation. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a "directed metalation group" (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. organic-chemistry.orgharvard.edu

The amide group (-CONH₂) is recognized as a strong DMG. wikipedia.orgorganic-chemistry.org In 4-Formyl-2-methylbenzoic acid amide, the amide at C1 can direct lithiation to one of its ortho positions. Since the C2 position is already substituted with a methyl group, deprotonation with a strong base like n-butyllithium or sec-butyllithium (B1581126) would selectively occur at the C6 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise introduction of a new substituent at C6.

Chemoselective Transformations and Orthogonal Reactivity Studies

The presence of three distinct functional groups—formyl, methyl, and amide—allows for a range of chemoselective transformations, where one group reacts preferentially while the others remain unchanged.

Reactions of the Formyl Group: The aldehyde is arguably the most reactive functional group. It can undergo selective reduction to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). It is also susceptible to nucleophilic attack, enabling reactions such as Wittig olefination to form alkenes, researchgate.net Grignard reactions to form secondary alcohols, and the formation of Schiff bases (imines) via condensation with primary amines. google.commdpi.com

Reactions of the Amide Group: The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, though these conditions may also affect the formyl group. Alternatively, the amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would likely also reduce the formyl group.

Reactions of the Methyl Group: The methyl group is generally the least reactive. However, under strong oxidizing conditions (e.g., KMnO₄, heat), it can be oxidized to a carboxylic acid.

The table below outlines some possible chemoselective transformations.

| Target Functional Group | Reaction | Reagent(s) | Product Functional Group |

| Formyl | Reduction | NaBH₄ | Hydroxymethyl |

| Formyl | Wittig Olefination | Ph₃P=CH₂ | Vinyl |

| Formyl | Schiff Base Formation | R-NH₂ | Imine |

| Amide | Dehydration | POCl₃ | Nitrile |

| Amide | Hofmann Rearrangement | Br₂, NaOH | Amine (with loss of C=O) |

Synthesis of Novel Derivatives and Analogues of 4-Formyl-2-methylbenzoic Acid Amide

The diverse reactivity of 4-Formyl-2-methylbenzoic acid amide provides numerous pathways for the synthesis of novel derivatives and analogues. Building upon the reactions discussed, complex molecules can be constructed.

For example, derivatives can be synthesized through:

N-alkylation or N-acylation of the amide, followed by further modification of the formyl group. researchgate.net

Directed ortho-metalation at C6 to introduce substituents like halogens, silyl (B83357) groups, or carboxyl groups, which can then be used in cross-coupling reactions or other transformations.

Electrophilic aromatic substitution at C3, for instance through nitration or halogenation, to create polysubstituted aromatic systems. libretexts.org

Chemoselective modification of the formyl group, such as conversion to an oxime or hydrazone, followed by cyclization reactions involving the adjacent amide or methyl group to form heterocyclic systems. The synthesis of Schiff base derivatives is a common strategy for creating novel compounds. google.com

One potential synthetic route could involve the condensation of the formyl group with a primary amine to form a Schiff base, followed by reduction to a secondary amine. This new amino group could then participate in intramolecular reactions or serve as a handle for further functionalization. Another approach involves the conversion of the amide to a nitrile, which can then be elaborated into various nitrogen-containing heterocycles.

Computational and Theoretical Studies on 4 Formyl 2 Methylbenzoic Acid Amide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic properties that govern the reactivity and physical characteristics of 4-Formyl-2-methylbenzoic acid amide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For molecules structurally related to 4-Formyl-2-methylbenzoic acid amide, such as benzoic acid and various benzamides, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to optimize molecular geometry and analyze electronic properties. vjst.vnnih.gov These studies typically investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer within the molecule. While specific DFT studies on 4-Formyl-2-methylbenzoic acid amide are not prevalent in the literature, the established methodologies provide a robust framework for its future investigation.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for determining electronic configurations. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) are utilized for accurate calculations of electronic energies and wavefunctions. researchgate.net For related amide and benzoic acid derivatives, ab initio calculations have been instrumental in providing benchmark data for geometries and electronic properties. nih.gov Such studies on 4-Formyl-2-methylbenzoic acid amide would be valuable for obtaining a precise description of its electronic ground state and excited states.

Conformational Analysis and Tautomerism Investigations

The three-dimensional structure and potential isomeric forms of a molecule are crucial determinants of its properties. Computational methods are particularly adept at exploring the potential energy surface to identify stable conformers and tautomers.

The presence of rotatable bonds in 4-Formyl-2-methylbenzoic acid amide—specifically around the amide and formyl groups—suggests the existence of multiple conformers. Conformational analysis studies on similar N-aryl amides have revealed preferences for either cis or trans conformations, influenced by steric hindrance and electronic interactions. nih.gov For instance, N-methylation can significantly alter the conformational preference of the amide bond. researchgate.net Computational techniques can map the rotational barriers between these conformers, providing insight into their relative stabilities and populations at different temperatures.

Furthermore, the amide group introduces the possibility of amide-imidic acid tautomerism. researchgate.net Although amides generally favor the keto form, computational studies can quantify the energy difference between the tautomers and the transition state for their interconversion. This is critical as the presence of even a minor tautomeric form can have significant implications for the molecule's reactivity and biological activity.

Prediction of Spectroscopic Parameters and Vibrational Modes

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net For substituted benzoic acid esters, DFT calculations have been shown to be essential for understanding unexpected variations in experimental chemical shifts. nih.gov A computational prediction of the NMR spectrum of 4-Formyl-2-methylbenzoic acid amide would be invaluable for confirming its structure and assigning its experimental signals.

UV-Vis Absorption Maxima Prediction

The prediction of UV-Vis absorption maxima for organic molecules can be effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light. For 4-formyl-2-methylbenzoic acid amide, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the benzene (B151609) ring, the formyl group, and the amide functionality.

The electronic transitions are influenced by the substituents on the benzene ring. The amide group (-CONH₂), the formyl group (-CHO), and the methyl group (-CH₃) all act as auxochromes, modifying the absorption characteristics of the parent benzamide (B126) molecule. The formyl group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima. Conversely, the methyl and amide groups, being electron-donating, can also contribute to shifts in the absorption bands.

Based on TD-DFT calculations performed on structurally similar aromatic aldehydes and amides, the predicted UV-Vis absorption maxima for 4-formyl-2-methylbenzoic acid amide in a non-polar solvent are presented in Table 1. researchgate.netmdpi.comprinceton.edu The primary absorption bands are anticipated to arise from π→π* transitions within the aromatic system, with a lower intensity n→π* transition originating from the carbonyl oxygen of the formyl group. princeton.edu

| Predicted Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~280-300 | High |

| π → π | ~240-260 | Moderate |

| n → π* | ~320-340 | Low |

Table 1: Predicted UV-Vis Absorption Maxima for 4-Formyl-2-methylbenzoic Acid Amide

This interactive table provides predicted data based on computational studies of analogous compounds.

Computational Mechanistic Studies of Reactions Involving 4-Formyl-2-methylbenzoic Acid Amide

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energetics. The synthesis of 4-formyl-2-methylbenzoic acid amide from its corresponding carboxylic acid and ammonia (B1221849) (or an amine) is a key reaction for which computational mechanistic studies can provide valuable information.

The direct amidation of a carboxylic acid with an amine is a thermally demanding reaction that typically proceeds through a tetrahedral intermediate. Computational studies on the amidation of benzoic acid derivatives reveal the structures of the transition states involved. dur.ac.ukresearchgate.net The reaction is often catalyzed by acids or coupling agents, which alter the reaction pathway and lower the activation barriers.

In the absence of a catalyst, the reaction is thought to proceed via a neutral pathway involving the formation of a carboxylic acid dimer. dur.ac.uk The key transition state involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, with a concerted proton transfer. For the formation of 4-formyl-2-methylbenzoic acid amide, the transition state would involve the approach of ammonia to the carboxylic acid group, stabilized by hydrogen bonding.

The reaction energetics for the formation of 4-formyl-2-methylbenzoic acid amide are expected to be similar to those of other substituted benzoic acids. A representative reaction coordinate would show an initial endergonic step to form the tetrahedral intermediate, followed by an exergonic step involving the elimination of a water molecule to form the final amide product. Table 2 provides typical calculated energetic parameters for the key steps in the direct amidation of a substituted benzoic acid. dur.ac.ukresearchgate.net

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Enthalpy Change (ΔH) (kcal/mol) |

| Formation of Tetrahedral Intermediate | 25 - 35 | 10 - 15 |

| Elimination of Water | 15 - 25 | -20 to -30 |

Table 2: Calculated Energetic Parameters for Direct Amidation

This interactive table presents typical energetic data for the direct amidation of substituted benzoic acids based on computational studies.

Intermolecular Interactions and Supramolecular Association Predictions

The solid-state structure and solution-phase behavior of 4-formyl-2-methylbenzoic acid amide are governed by intermolecular interactions. Computational methods can predict the geometry and strength of these interactions, which include hydrogen bonding and π-π stacking.

Computational studies on benzamide and its derivatives have shown that the amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O). tandfonline.comresearchgate.net This leads to the formation of robust supramolecular structures, such as dimers and chains, in the crystalline state. acs.orgacs.org For 4-formyl-2-methylbenzoic acid amide, the amide protons can form hydrogen bonds with the amide carbonyl oxygen of a neighboring molecule, leading to the formation of a classic R²₂(8) hydrogen-bonded dimer motif. acs.org Additionally, the formyl group's carbonyl oxygen can act as a hydrogen bond acceptor.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are also expected to play a significant role in the supramolecular assembly. wikipedia.org The presence of the methyl group may influence the preferred stacking arrangement due to steric effects. The interplay of these non-covalent interactions will dictate the crystal packing and can lead to the formation of different polymorphs. wikipedia.org Table 3 summarizes the predicted intermolecular interactions and their estimated energies for 4-formyl-2-methylbenzoic acid amide, based on computational studies of analogous aromatic amides. tandfonline.comnih.goviupac.org

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | N-H···O=C (amide) | 5 - 8 |

| Hydrogen Bonding | N-H···O=C (formyl) | 3 - 5 |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | 2 - 4 |

Table 3: Predicted Intermolecular Interactions for 4-Formyl-2-methylbenzoic Acid Amide

This interactive table outlines the predicted intermolecular interactions and their energies based on computational studies of related aromatic amides.

Applications of 4 Formyl 2 Methylbenzoic Acid Amide As a Chemical Precursor

Role as a Synthetic Intermediate in Organic Synthesis

The bifunctional nature of 4-Formyl-2-methylbenzoic acid amide, containing both an electrophilic aldehyde carbon and a nucleophilic amide nitrogen, makes it an ideal candidate for constructing a variety of organic molecules.

Precursor for Aromatic Heterocyclic Compounds

The presence of the formyl and amide groups on the aromatic ring facilitates the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Quinazolines and Quinazolinones: The compound can serve as a key starting material for quinazoline (B50416) derivatives. Through intramolecular or intermolecular condensation reactions, the formyl group can react with an amine, while the amide functionality can participate in cyclization. For instance, a reaction with an aminating agent could transform the formyl group into an imine, which could then undergo cyclization with the amide nitrogen. Catalytic methods involving iodine have been shown to facilitate the amination of the benzylic C-H bond in related 2-aminobenzaldehydes to form quinazolines. organic-chemistry.org Similarly, metal-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with amides are known routes to quinazolines. nih.gov

Pyrazoles: The formyl group is a common precursor for the synthesis of pyrazole (B372694) rings. For example, 4-formylpyrazole derivatives can be synthesized via the Vilsmeier-Haack reaction of hydrazones. nih.gov In the case of 4-Formyl-2-methylbenzoic acid amide, the formyl group could react with hydrazine (B178648) or its derivatives to form a hydrazone, which can then undergo cyclization to yield a pyrazole ring attached to the benzoic acid amide scaffold. nih.govnih.govmdpi.com This is a well-established method for creating diverse pyrazole derivatives with potential biological activities. nih.govresearchgate.net

| Heterocycle | Potential Synthetic Route | Key Reagents |

|---|---|---|

| Quinazoline | Reductive amination followed by cyclization | NH3/H2, Pd/C; or catalytic amination |

| Pyrazole | Condensation with hydrazine | Hydrazine hydrate (B1144303) (N2H4·H2O) |

| Benzimidazole | Reaction with o-phenylenediamine | o-phenylenediamine, oxidizing agent |

| Oxadiazole | Conversion of amide to hydrazide, then cyclization | Hydrazine, followed by a dehydrating agent |

Building Block for Complex Polycyclic Structures

The functional handles on 4-Formyl-2-methylbenzoic acid amide allow for its incorporation into larger, more complex polycyclic aromatic compounds (PAHs). These structures are of interest in materials science for their unique electronic and photophysical properties. bohrium.com

The aldehyde and amide groups can be chemically modified to introduce other functionalities that can participate in cyclization or cross-coupling reactions. For example, the formyl group can be converted into an alkyne or a halide, which can then undergo intramolecular or intermolecular reactions to build additional rings onto the benzene (B151609) core. Methods like benzannulation reactions provide a regiocontrolled pathway to synthesize functionalized polycyclic systems from appropriately substituted precursors. nih.gov The functionalization of PAHs is a key strategy to improve their solubility and processability for applications in organic electronics and bio-imaging. bohrium.comnih.govrsc.org

Intermediate for Dye and Pigment Synthesis

Aromatic amides and aldehydes are common components in the synthesis of various dyes and pigments. The core structure of 4-Formyl-2-methylbenzoic acid amide could be integrated into dye molecules, particularly azo dyes.

Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. nih.govmdpi.com Their synthesis typically involves a two-step diazotization-coupling reaction. chemistrystudent.comunb.cajchemrev.com While 4-Formyl-2-methylbenzoic acid amide itself cannot be diazotized directly, a related precursor, 4-amino-2-methylbenzoic acid amide, could be synthesized and then undergo diazotization. The resulting diazonium salt could then be coupled with an electron-rich aromatic compound (a coupling component like a phenol (B47542) or an aniline) to produce a complex azo dye. The presence of the amide and methyl groups would modify the final color and properties of the dye.

| Step | Process | Typical Reagents | Temperature |

|---|---|---|---|

| 1 | Diazotization (of a corresponding aromatic amine) | Sodium nitrite (B80452) (NaNO2), Hydrochloric acid (HCl) | 0-5 °C |

| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | 0-5 °C |

Precursor for Advanced Materials (e.g., monomers, polymers, resins)

The bifunctionality of 4-Formyl-2-methylbenzoic acid amide makes it a potential monomer for the synthesis of novel polymers and resins. nbinno.com

Polyamides: The amide group can participate in polycondensation reactions. If the formyl group is first converted to a carboxylic acid, the resulting dicarboxylic acid monomer could react with a diamine to form a functionalized aromatic polyamide. Aromatic polyamides are known for their high thermal stability and mechanical strength. mdpi.com

Polyesters and Poly(ester-amide)s: Similarly, conversion of the formyl group to a carboxylic acid and the amide to an ester or leaving the amide intact could lead to monomers for polyesters or poly(ester-amide)s. Poly(ester-amide)s are of interest as biodegradable polymers for biomedical applications. upc.edu

Benzoxazine (B1645224) Resins: The molecule could also be a precursor for benzoxazine monomers. Benzoxazine resins are a class of high-performance polymers with excellent thermal and chemical resistance. The synthesis of benzoxazine monomers often involves the reaction of a phenolic compound, a primary amine, and formaldehyde. researchgate.net While not a direct precursor, modifications of the 4-Formyl-2-methylbenzoic acid amide could lead to suitable starting materials.

| Polymer Type | Potential Polymerization Reaction | Co-monomer |

|---|---|---|

| Polyamide | Polycondensation (after converting formyl to carboxyl) | Diamine |

| Polyester | Polycondensation (after converting formyl to carboxyl and amide to ester) | Diol |

| Poly(ester-amide) | Polycondensation (after converting formyl to carboxyl) | Amino-alcohol |

| Polyimine (Schiff Base Polymer) | Polycondensation | Diamine |

Utilization in Ligand Synthesis for Coordination Chemistry

The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes 4-Formyl-2-methylbenzoic acid amide an attractive candidate for the synthesis of ligands for coordination chemistry.

Chelation Properties and Metal Complex Formation

The formyl oxygen and the amide oxygen and nitrogen atoms can act as donor sites to coordinate with metal ions, potentially forming stable chelate complexes. rsc.org The specific coordination mode would depend on the metal ion and the reaction conditions.

The molecule could act as a bidentate or even a polydentate ligand if it forms polymers or undergoes reactions to introduce more coordinating sites. For instance, Schiff base condensation of the formyl group with an appropriate amine could introduce additional nitrogen donors, enhancing the chelation ability of the resulting ligand. The formation of Schiff base ligands from 4-formylbenzoic acid derivatives and their subsequent complexation with metal ions like nickel has been reported. google.com

The resulting metal complexes could have interesting properties and applications in catalysis, materials science, or as imaging agents. nih.gov The nature of the aromatic backbone and the substituents would influence the electronic properties and stability of the metal complexes.

| Potential Donor Atoms | Potential Coordination Mode | Possible Metal Ions |

|---|---|---|

| Formyl Oxygen, Amide Oxygen | Bidentate (O,O-chelation) | Transition metals (e.g., Cu2+, Ni2+, Zn2+) |

| Amide Nitrogen, Formyl Oxygen | Bidentate (N,O-chelation) | Lanthanides, Transition metals |

| Formyl Oxygen, Amide Oxygen, plus additional donors after modification | Polydentate | Various metal ions |

Catalytic Applications of Derived Metal Complexes (non-biomimetic)

The derivatization of the formyl group, for instance through condensation reactions with amines, can lead to Schiff base ligands. Metal complexes of Schiff bases are well-known for their catalytic prowess in various organic transformations. For example, cobalt(II) complexes of sulfonamide derivatives containing a formyl group have demonstrated significant catalytic activity in the hydrolysis of nerve agent mimics, showcasing a rate enhancement of several million-fold compared to the uncatalyzed reaction. eurjchem.com This suggests that metal complexes derived from Schiff bases of 4-formyl-2-methylbenzoic acid amide could be investigated for similar hydrolytic or oxidation-reduction reactions.

The general utility of transition metal complexes with amide-containing ligands in catalysis is well-established. rsc.orgrsc.orgrutgers.edumdpi.comrsc.org These complexes are active in a variety of reactions, including hydrogenations, cross-coupling reactions, and polymerizations. The specific substitution pattern of 4-formyl-2-methylbenzoic acid amide could lead to the formation of metal complexes with unique steric environments, potentially influencing the selectivity of catalytic processes.

Below is an illustrative table of potential non-biomimetic catalytic applications for metal complexes derived from 4-Formyl-2-methylbenzoic acid amide, based on the catalytic activities of structurally related compounds.

| Metal Complex | Potential Catalytic Application | Reaction Type | Potential Advantages |

| Cobalt(II) Schiff Base Complex | Hydrolysis of esters and phosphates | Hydrolysis | High catalytic efficiency, potential for use in environmental remediation. |

| Copper(II) Complex | Oxidation of alcohols | Oxidation | Selectivity towards specific alcohol substrates. |

| Palladium(II) Complex | Suzuki-Miyaura cross-coupling | Cross-Coupling | High turnover numbers and stability under reaction conditions. |

| Nickel(II) Complex | Olefin polymerization | Polymerization | Control over polymer molecular weight and polydispersity. |

Development of 4-Formyl-2-methylbenzoic Acid Amide-Based Scaffolds for Chemical Probes (non-biological)

The structural framework of 4-formyl-2-methylbenzoic acid amide provides a promising starting point for the development of chemical probes for non-biological applications, such as in materials science and environmental monitoring. The formyl group is particularly amenable to derivatization to introduce fluorophores or chromophores, which are essential components of optical sensors.

For instance, condensation of the formyl group with an appropriate amino-functionalized dye could yield a Schiff base that exhibits changes in its photophysical properties upon binding to a target analyte. The amide and potential carboxylate functionalities can serve as binding sites for cations or anions, making such probes potentially useful for ion-selective sensing. The design of ion-selective electrodes based on hydrophilic ionophore-modified nanopores has been demonstrated, where specific peptide motifs are used for ion recognition. nih.gov A similar principle could be applied by immobilizing derivatives of 4-formyl-2-methylbenzoic acid amide onto a solid support to create a selective sensor.

The development of fluorescent probes often relies on modulating the electronic properties of a fluorophore through interaction with an analyte. The substituents on the aromatic ring of 4-formyl-2-methylbenzoic acid amide can be modified to tune the sensitivity and selectivity of a potential chemical probe.

The following table outlines potential non-biological chemical probe applications based on scaffolds derived from 4-Formyl-2-methylbenzoic acid amide.

| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |

| Fluorescent Schiff Base | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence/quenching | Environmental water quality monitoring. |

| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to a color change | Detection of contaminants in industrial processes. |

| Ion-Selective Electrode | Heavy Metal Cations | Complexation with the amide and derivatized formyl group | Continuous monitoring of industrial wastewater. |

Applications in Analytical Chemistry as a Derivatization Agent or Standard

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the analytical properties of target molecules. While there is no specific literature detailing the use of 4-formyl-2-methylbenzoic acid amide as a derivatization agent, its chemical structure suggests potential in this area.

The formyl group can react with primary and secondary amines to form stable imines (Schiff bases). If a suitable chromophore or fluorophore is part of the 4-formyl-2-methylbenzoic acid amide backbone, it could be used as a pre-column derivatization agent for the sensitive detection of amines by UV-Vis or fluorescence detectors in HPLC.

Conversely, the amide group, after hydrolysis to a carboxylic acid, could be a target for derivatization. Carboxylic acids are often derivatized to enhance their volatility for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC. Reagents like 4-bromo-N-methylbenzylamine have been developed for the derivatization of carboxylic acids to improve their detection in mass spectrometry. researchgate.netnih.gov

Given the lack of specific data, its use as an analytical standard is not documented. However, should a validated analytical method be developed for a process where this compound is an intermediate or product, it would then serve as a primary reference standard for quantification.

This table illustrates the potential applications of 4-Formyl-2-methylbenzoic acid amide in analytical chemistry.

| Application | Technique | Target Analytes | Principle |

| Derivatization Agent | HPLC-UV/Fluorescence | Primary/Secondary Amines | Formation of a UV-active or fluorescent Schiff base. |

| Derivatization Agent (after hydrolysis) | GC-MS | Alcohols, Amines | Esterification or amidation of the resulting carboxylic acid to increase volatility. |

| Analytical Standard | Chromatography | - | Quantification of 4-formyl-2-methylbenzoic acid amide in a sample matrix. |

Potential in Supramolecular Chemistry and Self-Assembly Processes

The structure of 4-formyl-2-methylbenzoic acid amide contains functional groups capable of participating in various non-covalent interactions, making it a candidate for the construction of supramolecular assemblies. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.govnih.govresearchgate.net

The formyl group can also participate in hydrogen bonding and other weak interactions. The aromatic ring can engage in π-π stacking interactions, which are crucial in directing the self-assembly of molecules in the solid state and in solution. The interplay of these interactions can lead to the formation of gels, liquid crystals, or other ordered structures. The gelation properties of various peptide-based molecules, which also rely on hydrogen bonding and other non-covalent forces, have been extensively studied and provide a framework for investigating similar properties in derivatives of 4-formyl-2-methylbenzoic acid amide. beilstein-journals.orgnih.govmanchester.ac.ukrsc.orgresearchgate.net

Co-crystallization of this molecule with other complementary molecules could lead to the formation of new crystalline materials with tailored properties. The principles of supramolecular coordination, where metal ions direct the assembly of organic ligands, could also be applied to create discrete, finite two- and three-dimensional ensembles. nih.gov

The potential of 4-formyl-2-methylbenzoic acid amide and its derivatives in supramolecular chemistry is summarized in the table below.

| Supramolecular Structure | Driving Forces | Potential Properties/Applications |

| 1D Chains/Tapes | Amide-amide hydrogen bonding, π-π stacking | Anisotropic materials, nanowires. |

| 2D Sheets | Inter-chain hydrogen bonding | Porous materials, molecular sieves. |

| Organogels | Self-assembly into a 3D fibrous network | Drug delivery, stimuli-responsive materials. |

| Co-crystals | Hydrogen bonding with a co-former | Modified physical properties (e.g., solubility, melting point). |

| Metallo-supramolecular Assemblies | Coordination to metal ions | Cages for guest encapsulation, molecular sensors. |

Analytical Methodologies for Detection, Quantification, and Purification of 4 Formyl 2 Methylbenzoic Acid Amide

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental tool for separating 4-Formyl-2-methylbenzoic acid amide from reaction precursors, byproducts, and other impurities. The choice of technique depends on the required resolution, sample volatility, and the scale of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of 4-Formyl-2-methylbenzoic acid amide due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.